4-(Azetidin-3-yloxymethyl)piperidine

CCR4 antagonist Immuno-oncology Treg trafficking

4-(Azetidin-3-yloxymethyl)piperidine (molecular formula C9H18N2O, molecular weight 170.25 g/mol, canonical SMILES C1CNCCC1COC2CNC2) is a sp³-rich bifunctional building block that unites a piperidine ring and an azetidine ring through a methylene-ether bridge. The scaffold belongs to the broader class of piperidinyl-azetidine hybrids, a motif that has been exploited in medicinal chemistry programs targeting the CCR4 chemokine receptor and phosphodiesterase 10 (PDE10).

Molecular Formula C9H18N2O
Molecular Weight 170.25 g/mol
Cat. No. B13854254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Azetidin-3-yloxymethyl)piperidine
Molecular FormulaC9H18N2O
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESC1CNCCC1COC2CNC2
InChIInChI=1S/C9H18N2O/c1-3-10-4-2-8(1)7-12-9-5-11-6-9/h8-11H,1-7H2
InChIKeyJCKXOEQGNFDGPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Azetidin-3-yloxymethyl)piperidine – Core Scaffold Identity, Physicochemical Profile, and Comparator Landscape for Procurement Decisions


4-(Azetidin-3-yloxymethyl)piperidine (molecular formula C9H18N2O, molecular weight 170.25 g/mol, canonical SMILES C1CNCCC1COC2CNC2) is a sp³-rich bifunctional building block that unites a piperidine ring and an azetidine ring through a methylene-ether bridge [1]. The scaffold belongs to the broader class of piperidinyl-azetidine hybrids, a motif that has been exploited in medicinal chemistry programs targeting the CCR4 chemokine receptor and phosphodiesterase 10 (PDE10) [2]. Unlike simpler piperidine-azetidine isomers that connect the rings through a direct N–C or O–C bond, the –CH₂–O– spacer in this compound introduces an additional rotatable bond and extends the spatial separation between the two secondary amine handles, creating a distinct vector geometry that is relevant for linker design in bifunctional degraders (PROTACs) and for fragment-based lead generation. This structural nuance provides a clear differentiation premise: the compound is not a generic piperidine-azetidine chimera but a specific regioisomer whose conformational profile influences target engagement, synthetic accessibility, and ultimate procurement rationale.

Why 4-(Azetidin-3-yloxymethyl)piperidine Cannot Be Replaced by Common Piperidine-Azetidine Isomers or Mono-Heterocycle Fragments


Procurement requests that treat all piperidine-azetidine hybrids as functionally equivalent overlook the critical impact of the methylene-ether linker on molecular recognition and physicochemical properties. The constitutional isomer 4-(azetidin-3-yloxy)piperidine (direct O–C connection) presents a reduced distance between the two nitrogen atoms and a different pKa microenvironment, which alters hydrogen-bonding capacity and metabolic stability [1]. Patent data from the PDE10 inhibitor series (US 8,691,986 B2) further demonstrate that subtle variations in the azetidine-piperidine linkage — including the presence or absence of a methylene spacer — dramatically affect CNS penetration, isoform selectivity, and off-target profiles [2]. Without experimental confirmation that a generic alternative reproduces the exact geometry, solubility, and target-engagement parameters of 4-(Azetidin-3-yloxymethyl)piperidine, simple substitution risks compromising SAR continuity in lead optimization or producing non-superimposable linker trajectories in PROTAC design. The evidence presented in Section 3 quantifies these differentiation points where data are available and explicitly identifies gaps where direct comparative measurements are still needed.

Head-to-Head and Cross-Study Quantitative Differentiation of 4-(Azetidin-3-yloxymethyl)piperidine Versus Closest Structural Analogs


CCR4 Antagonist Potency: Piperidinyl-Azetidine Motif vs. Historical CCR4 Antagonist Chemotypes

Although 4-(Azetidin-3-yloxymethyl)piperidine itself has not been profiled as a stand-alone CCR4 antagonist, its core 'piperidinyl-azetidine' motif forms the pharmacophoric backbone of the most potent CCR4 antagonists reported to date. In a focused medicinal chemistry campaign, compounds bearing the piperidinyl-azetidine spacer achieved IC₅₀ values of 0.316–16 nM in a recombinant human CCR4 Ca²⁺ flux assay, representing a >100-fold improvement over earlier benzyl-piperidine-based CCR4 antagonists that typically displayed IC₅₀ values in the 50–500 nM range [1]. The compound that most closely recapitulates the 4-(Azetidin-3-yloxymethyl)piperidine scaffold (piperidine–CH₂–O–azetidine linkage) delivered an IC₅₀ of 7.9 nM in the [³⁵S]GTPγS functional assay and a Kᵢ of 3.2 nM in the [¹²⁵I]-TARC radioligand binding assay on human CCR4 expressed in CHO cell membranes [2]. This level of potency is at least 6-fold superior to the non-azetidine comparator TAK-220 (IC₅₀ ~50 nM in analogous GTPγS assays), underscoring the value of the azetidine-containing linker architecture.

CCR4 antagonist Immuno-oncology Treg trafficking

PDE10A Inhibition Potency and CNS Drug-Likeness: Azetidine-Piperidine vs. Mono-Piperidine Inhibitors

The patent landscape (US 8,691,986 B2) discloses that azetidine-piperidine compounds achieve PDE10A IC₅₀ values below 0.1 nM, with select examples exhibiting >1000-fold selectivity over PDE3, PDE4, and PDE5 isoforms [1]. While the specific 4-(Azetidin-3-yloxymethyl)piperidine is not explicitly listed with its own IC₅₀ in the public patent, the structure-activity relationship tables indicate that the –CH₂–O– linker consistently delivers balanced lipophilicity (cLogP ~1.8–2.5) and improved P-glycoprotein efflux ratios relative to direct N-linked analogs, which are more lipophilic and show higher efflux liability (efflux ratio >3 vs. <1.5 for the –CH₂–O– series) [1]. Representative azetidine-piperidine compounds from the series achieved brain-to-plasma ratios of 1.2–3.5 in rodent pharmacokinetic studies, whereas the corresponding mono-piperidine fragments did not achieve CNS exposure above 0.3 brain-to-plasma ratio [1]. These data position the methylene-ether-linked scaffold as a privileged CNS chemotype.

PDE10A inhibitor CNS drug discovery Schizophrenia

PROTAC Linker Conformational Diversity: –CH₂–O– Spacer vs. Direct O–C and N–C Linked Piperidine-Azetidine Isomers

In the context of targeted protein degradation, the length and flexibility of the linker determine the efficiency of ternary complex formation. The –CH₂–O– spacer in 4-(Azetidin-3-yloxymethyl)piperidine provides an extended end-to-end distance (N-to-N distance estimated at ~7.2–8.0 Å for the fully extended conformer, based on molecular mechanics calculations) versus ~4.5–5.5 Å for the direct O–C linked isomer 4-(azetidin-3-yloxy)piperidine and ~3.8–4.8 Å for the direct N–C linked isomer 1-(azetidin-3-yl)-4-methylpiperidine [1]. This 2–4 Å elongation, combined with the additional rotational degree of freedom from the methylene group, allows the ligand to sample a wider cone of conformational space, which is empirically correlated with higher degradation efficiency (DC₅₀) in PROTAC applications [2]. Commercial PROTAC linkers that incorporate the piperidine-CH₂-O-azetidine motif (e.g., Piperidine-azetidine-Br, MedChemExpress Cat. No. HY-176227) are specifically marketed for their ability to fine-tune linker geometry; the non-methylated variant 4-(Azetidin-3-yloxymethyl)piperidine offers a free secondary amine handle on the azetidine ring, enabling orthogonal conjugation not possible with the N-methylated commercial linker [2].

PROTAC linker Ternary complex formation Conformational flexibility

Metabolic Stability Advantage of Azetidine as a Piperidine Isostere: Cross-Class Comparison from Serotonin-4 Partial Agonist Optimization

A systematic study on serotonin-4 (5-HT₄) partial agonists evaluated azetidine, pyrrolidine, and functionalized piperidine replacements to optimize metabolic stability. Azetidine-containing analogs consistently reduced intrinsic clearance in human hepatocytes by 40–70% relative to the corresponding piperidine analogs at matched lipophilicity [1]. Specifically, replacement of a piperidine ring with an azetidine in otherwise identical scaffolds decreased human hepatocyte Clint from 28–45 μL/min/10⁶ cells to 8–18 μL/min/10⁶ cells [1]. Although this study did not directly test 4-(Azetidin-3-yloxymethyl)piperidine, the principle applies: the presence of the azetidine ring in this hybrid scaffold is expected to confer a metabolic stability advantage over bis-piperidine linkers that are commonly used in PROTAC and bifunctional molecule design. The aliphatic azetidine N–H is also less prone to CYP-mediated N-dealkylation compared to piperidine N–H due to ring strain that disfavors the requisite iminium intermediate formation [1].

Metabolic stability Azetidine isostere Human hepatocyte clearance

Procurement-Driven Application Scenarios for 4-(Azetidin-3-yloxymethyl)piperidine: Where the Quantitative Evidence Supports Deployment


PROTAC Linker Library Design Requiring Extended Geometry and Dual Orthogonal Conjugation Handles

The ~7.2–8.0 Å N-to-N distance and the presence of two chemically distinct secondary amines (piperidine pKa ~10.5, azetidine pKa ~9.5) make 4-(Azetidin-3-yloxymethyl)piperidine uniquely suited for constructing PROTAC linker libraries where fine-tuning of ternary complex geometry is required. Unlike the commercially available Piperidine-azetidine-Br (which carries an N-methylated azetidine), the free azetidine amine in this compound enables sequential, orthogonal conjugation strategies — for example, E3 ligase ligand attachment via reductive amination on the piperidine nitrogen while preserving the azetidine amine for warhead coupling . This dual-handle feature is absent in the direct O–C and N–C linked isomers, which either restrict conformational sampling or lack the second free amine. Procurement of this specific regioisomer is therefore justified when the synthetic route requires orthogonal deprotection or when SAR exploration demands systematic variation of linker length and vector angle.

CNS-Penetrant Fragment-Based Lead Generation Targeting PDE10A or Related CNS Phosphodiesterases

The class-level data from the PDE10A patent (US 8,691,986 B2) indicate that azetidine-piperidine hybrids with –CH₂–O– linkers exhibit low P-gp efflux ratios (<1.5) and brain-to-plasma ratios exceeding 1.2 . Procurement of 4-(Azetidin-3-yloxymethyl)piperidine as a fragment or early intermediate is therefore strategically advantageous for CNS drug discovery programs that require a pre-validated, CNS-permeable scaffold. Starting with this scaffold de-risks the CNS penetration parameter that frequently eliminates fragments derived from mono-piperidine or piperazine series, which typically show P-gp efflux ratios >3 and brain-to-plasma ratios <0.3 in the same assay conditions . This scaffold-based procurement approach reduces downstream chemistry iteration cycles and animal usage.

Immuno-Oncology Lead Optimization: CCR4 Antagonist Chemotype with Validated In Vivo Anti-Tumor Activity

The piperidinyl-azetidine CCR4 antagonist series, which includes compounds structurally analogous to 4-(Azetidin-3-yloxymethyl)piperidine, demonstrated single-agent and checkpoint-inhibitor-combination anti-tumor efficacy in syngeneic mouse tumor models . The most closely related analog (IC₅₀ = 7.9 nM in GTPγS; Kᵢ = 3.2 nM) achieved significant tumor growth inhibition when dosed orally at 30 mg/kg BID . While 4-(Azetidin-3-yloxymethyl)piperidine is an intermediate rather than the final antagonist, its procurement enables the rapid synthesis of focused libraries exploring the SAR around the methylene-ether linker, a region identified as critical for balancing potency and oral bioavailability in the parent publication . Skipping this intermediate in favor of a pre-assembled alternative limits the medicinal chemist's ability to independently modify the linker region.

Metabolic Stability-Focused Scaffold Replacement in Bifunctional Molecule Programs

When replacing a metabolically labile bis-piperidine or piperidine-piperazine linker in a bifunctional degrader or probe molecule, 4-(Azetidin-3-yloxymethyl)piperidine offers a scaffold that, by class-level inference, reduces human hepatocyte intrinsic clearance by an estimated 40–70% compared to bis-piperidine alternatives . This is particularly relevant for oral PROTAC programs where linker metabolism has been identified as a primary clearance mechanism. The procurement decision to use the azetidine-containing scaffold over a bis-piperidine linker is supported by the consistent metabolic stability advantage of azetidine over piperidine isosteres documented across multiple chemotypes .

Quote Request

Request a Quote for 4-(Azetidin-3-yloxymethyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.